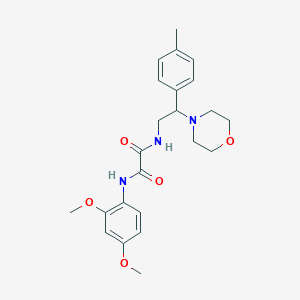

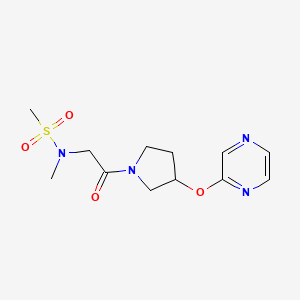

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, commonly known as DMOX, is a chemical compound that has been widely studied for its potential use in scientific research. DMOX is a selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER) of eukaryotic cells.

Applications De Recherche Scientifique

Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles Research demonstrates the use of dimethoxyphenyl-based ligands in copper-catalyzed N-arylation, highlighting the efficiency of these ligands in promoting reactions under mild conditions. This implies the potential utility of similar dimethoxyphenyl compounds in facilitating copper-catalyzed reactions, which are crucial in synthesizing heterocyclic compounds found in many pharmaceuticals and agrochemicals (Altman, Koval, & Buchwald, 2007).

Synthesis and Bioactivity of Morpholine Derivatives Morpholine derivatives have been synthesized and evaluated for their biological activities. For instance, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was identified as an orally bioavailable KCNQ2 potassium channel opener, showcasing significant oral activity in a rat model of migraine. This indicates the therapeutic potential of morpholine derivatives in treating neurological conditions (Wu et al., 2003).

Catalytic Applications of p-Tolyl and Morpholine Derivatives Research into catalytic processes involving p-tolyl and morpholine derivatives has shown their utility in various chemical reactions. For example, dimethylformamide (DMF) has been used as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides, including p-tolyl bromide. This process is facilitated by the addition of morpholine, indicating the role of such derivatives in synthesizing amides, a fundamental structure in organic chemistry (Wan et al., 2002).

Chemical Transformations and Synthesis Routes A novel synthetic approach using a related compound, N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, was developed for synthesizing anthranilic acid derivatives and oxalamides. This illustrates the versatility of oxalamide derivatives in organic synthesis, suggesting potential pathways for synthesizing related compounds like "N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide" (Mamedov et al., 2016).

Propriétés

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-16-4-6-17(7-5-16)20(26-10-12-31-13-11-26)15-24-22(27)23(28)25-19-9-8-18(29-2)14-21(19)30-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGUYGUJRNOXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Cyano(ethyl)amino]-2-fluorobenzonitrile](/img/structure/B2566973.png)

![N-(2,4-dimethylphenyl)-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2566980.png)

![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2566984.png)

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2566986.png)

![4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2566991.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2566993.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)